molecular formula C22H34O2 B8034676 Abietic Acid Ethyl Ester

Abietic Acid Ethyl Ester

Cat. No.: B8034676
M. Wt: 330.5 g/mol
InChI Key: AGUBCDYYAKENKG-UHFFFAOYSA-N
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Description

Abietic Acid Ethyl Ester is an organic compound derived from abietic acid, a naturally occurring resin acid found in coniferous trees Abietic acid is a significant component of rosin, which is used in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Abietic Acid Ethyl Ester typically involves the esterification of abietic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows: [ \text{Abietic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: On an industrial scale, the esterification process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of azeotropic distillation can also help in removing water from the reaction mixture, driving the equilibrium towards the formation of the ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted esters with different functional groups.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems, particularly in the form of nanoparticles.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its resinous nature.

Mechanism of Action

The mechanism of action of Abietic Acid Ethyl Ester involves its interaction with cellular components, leading to various biological effects. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines. The compound may also interact with cellular membranes, altering their fluidity and permeability, which can affect various cellular processes.

Comparison with Similar Compounds

    Dehydroabietic Acid Ethyl Ester: A derivative of dehydroabietic acid, known for its stability and biological activity.

    Methyl Abietate: The methyl ester of abietic acid, used in similar applications as this compound.

    Neothis compound: Another ester derivative of a resin acid, with distinct chemical properties.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

ethyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUBCDYYAKENKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862326
Record name Ethyl abieta-7,13-dien-18-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-71-0
Record name Ethyl abietate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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